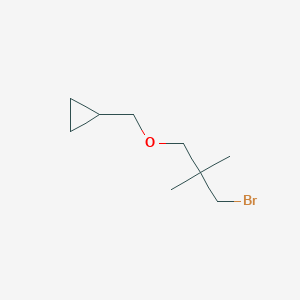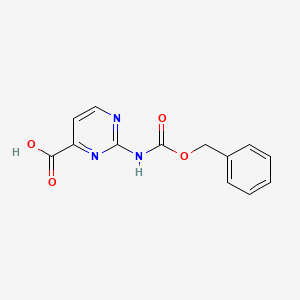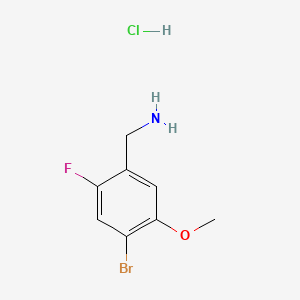
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Fluorophenyl)cyclopropyl]boronic acid is an organic compound with the molecular formula C₉H₁₀BFO₂. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a phenyl group substituted with a fluorine atom and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-fluorophenyl)cyclopropyl]boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylcyclopropane with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [2-(3-fluorophenyl)cyclopropyl]boronic acid may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-Fluorophenyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted cyclopropyl derivatives, and various carbon-carbon bonded compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[2-(3-Fluorophenyl)cyclopropyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2-(3-fluorophenyl)cyclopropyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The cyclopropyl group provides rigidity and stability to the molecule, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and fluorine substituents, making it less rigid and specific in its interactions.
Cyclopropylboronic acid: Does not have the fluorophenyl group, resulting in different reactivity and binding properties.
Fluorophenylboronic acid: Similar in structure but lacks the cyclopropyl group, affecting its stability and binding characteristics.
Uniqueness
[2-(3-Fluorophenyl)cyclopropyl]boronic acid is unique due to the combination of the fluorophenyl and cyclopropyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and stability .
Propriétés
Formule moléculaire |
C9H10BFO2 |
|---|---|
Poids moléculaire |
179.99 g/mol |
Nom IUPAC |
[2-(3-fluorophenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2 |
Clé InChI |
CDPVQXUIWXLWAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1C2=CC(=CC=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


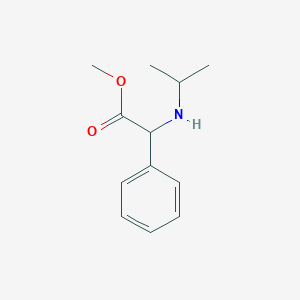
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
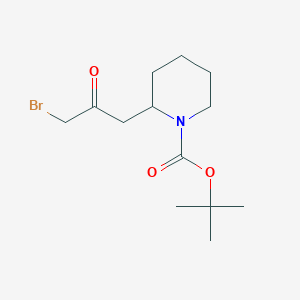

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)

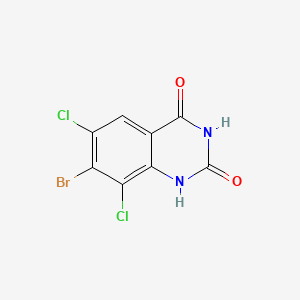


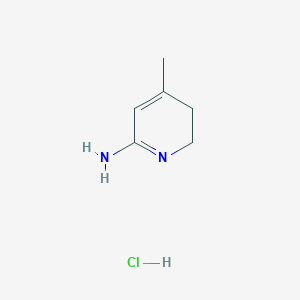
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
